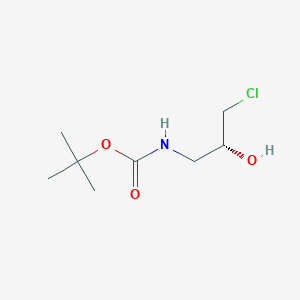

tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-3-chloro-2-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCERVHZUVNOSNR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including enzyme inhibition, interaction with biological macromolecules, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆ClNO₃

- Molecular Weight : 209.67 g/mol

- Functional Groups : Carbamate group, hydroxyl group, and a chiral center.

The presence of a tert-butyl group enhances the lipophilicity of the compound, while the chiral center contributes to its stereochemical properties, making it relevant for asymmetric synthesis and selective biological interactions .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an inhibitor of various enzymes. Its structural features allow it to interact effectively with active sites of target enzymes, which is crucial in drug design . For instance, studies have shown that it can inhibit enzymes involved in metabolic pathways, suggesting its role as a lead compound for further development.

Interaction with Biological Macromolecules

Molecular docking studies have been employed to elucidate the binding affinities and interaction profiles of this compound with target proteins. These studies reveal that the compound can engage with various biological macromolecules, indicating its versatility in biological systems .

Toxicity Profile

Despite its promising biological activities, the compound has a toxicity profile that necessitates careful handling. It has been reported to cause skin burns and eye damage upon contact, highlighting the importance of safety precautions during laboratory work .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other carbamate derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-Butyl (S)-(3-chloro-2-hydroxypropyl)carbamate | Stereoisomer differing at chiral center | Potentially different biological activity due to chirality |

| Ethyl (3-chloro-2-hydroxypropyl)carbamate | Ethyl group instead of tert-butyl | Less sterically hindered; different solubility properties |

| Methyl (3-chloro-2-hydroxypropyl)carbamate | Methyl group instead of tert-butyl | Lower molecular weight; may exhibit different reactivity |

| Propyl (3-chloro-2-hydroxypropyl)carbamate | Propyl group instead of tert-butyl | Intermediate steric hindrance; varied pharmacokinetics |

This table illustrates how the unique combination of structural features in this compound contributes to its distinct reactivity and biological activity compared to similar compounds .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on specific enzymes, this compound was found to significantly reduce enzyme activity in vitro. This effect was attributed to its ability to bind competitively at the enzyme's active site, thus preventing substrate interaction .

Case Study 2: Molecular Docking Simulations

Molecular docking simulations have provided insights into how this compound interacts with target proteins. The simulations indicated strong binding affinities, suggesting that modifications to enhance these interactions could lead to more potent inhibitors .

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate has the molecular formula and a molecular weight of 209.67 g/mol. It features a carbamate functional group, characterized by its unique structural attributes that enhance its biological activity and reactivity in chemical reactions. The presence of a chiral center makes it particularly valuable in asymmetric synthesis, allowing for selective interactions with biological targets.

Pharmaceutical Applications

-

Drug Synthesis Intermediate

- This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified for specific therapeutic targets, particularly in drug design aimed at enzyme inhibition.

- Enzyme Inhibition

-

Chiral Drug Development

- The chiral nature of this compound allows for the development of enantiomerically pure drugs, which can exhibit different pharmacological effects. This is particularly relevant in the design of drugs targeting specific receptors or pathways.

The biological activity of this compound has been explored through various studies:

- Molecular Docking Studies : These studies have elucidated its binding affinities with target proteins, providing insights into its mechanism of action as an enzyme inhibitor.

- Toxicity Profile : While exhibiting promising biological activity, the compound has a toxicity profile indicating potential skin burns and eye damage, necessitating careful handling during laboratory use .

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited calmodulin-dependent kinases, showcasing its potential in treating metabolic disorders like obesity .

- Prodrug Development : Research on prodrugs incorporating this compound highlighted its stability under gastrointestinal conditions, suggesting its utility in targeted drug delivery systems designed for colonic release .

Comparison with Similar Compounds

tert-Butyl (3-oxopropyl)carbamate (Compound 24, )

- Structure : Lacks the chloro and hydroxyl groups; features a ketone (3-oxo) instead.

- Synthesis : Prepared via literature methods (97% purity, colorless oil).

- Key Difference : The absence of chlorine and hydroxyl groups reduces electrophilic reactivity, limiting its utility in nucleophilic substitutions.

tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate ()

- Structure : Contains a phenyl group and an additional carbon in the backbone.

- Stereochemistry : (2R,3S) configuration vs. the target compound’s (R)-configuration.

- Application : Likely used in chiral drug synthesis due to extended hydrophobic interactions from the phenyl group.

(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate ()

- Structure : Replaces the chloro group with an amine (-NH₂).

- Reactivity : The amine enhances nucleophilicity, making it suitable for peptide coupling or crosslinking reactions.

Physicochemical Properties

The target compound’s chloro and hydroxyl groups contribute to distinct polarity and hydrogen-bonding capacity compared to non-halogenated analogues. Its hazardous classification (GHS 6.1) contrasts with safer profiles of amino-substituted derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Epichlorohydrin-Based Ring-Opening and Boc Protection

A prominent method involves the stereoselective ring-opening of (R)-epichlorohydrin, followed by Boc protection. This two-step protocol achieves enantiomeric excess >98% under optimized conditions:

-

Epoxide Aminolysis :

(R)-Epichlorohydrin reacts with aqueous ammonia at 0–5°C in tetrahydrofuran (THF), yielding (R)-3-chloro-2-hydroxypropylamine. The reaction proceeds via nucleophilic attack at the less hindered carbon, preserving the R configuration. -

Boc Protection :

The resultant amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 hours at 25°C, the product is isolated via extraction and crystallization (hexane/ethyl acetate, 8:1), achieving 89–92% yield.

Critical Parameters :

-

Temperature control during epoxide opening prevents racemization.

-

Stoichiometric excess of Boc₂O (1.2 equiv) ensures complete conversion.

Serine Derivative Functionalization

An alternative route employs D-serine as a chiral precursor, capitalizing on its native R configuration:

-

Boc Protection of D-Serine :

D-Serine is treated with Boc₂O in a biphasic system (water/dioxane) at pH 9–10, yielding N-Boc-D-serine in 95% yield. -

Hydroxymethyl Chlorination :

The hydroxymethyl group (-CH₂OH) is converted to -CH₂Cl via a two-step process:

Advantages :

-

Retains stereochemical integrity from D-serine.

-

Avoids epichlorohydrin’s handling hazards.

Industrial-Scale Optimization and Green Chemistry

Solvent and Catalyst Selection

Ethyl acetate emerges as a preferred solvent due to its low toxicity, high boiling point (77°C), and compatibility with Boc chemistry. In the patent CN102020589B, ethyl acetate enabled 93.1% yield in a scaled-up synthesis (1 kg batch), with solvent recovery rates exceeding 85%. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency, reducing reaction times from 24 hours to 5 hours.

Waste Minimization Strategies

-

In Situ Quenching : Excess thionyl chloride (used in chlorination) is neutralized with sodium bicarbonate, generating innocuous SO₂ and NaCl.

-

Solvent Recycling : Distillation reclaims 90% of ethyl acetate, aligning with EPA guidelines for industrial waste reduction.

Comparative Analysis of Methodologies

| Parameter | Epichlorohydrin Route | Serine Derivative Route |

|---|---|---|

| Starting Material Cost | $120/kg | $450/kg |

| Stereochemical Control | Requires chiral pool | Inherent from D-serine |

| Yield | 89–92% | 85% |

| Environmental Impact | Moderate (epichlorohydrin) | Low (biodegradable byproducts) |

Key Insight : The epichlorohydrin route offers cost advantages, while the serine pathway prioritizes stereochemical fidelity.

Challenges and Mitigation Strategies

Racemization During Chlorination

Exothermic conditions during chlorination (e.g., SOCl₂ reactions) may induce racemization. Mitigation includes:

Byproduct Formation in Epoxide Aminolysis

Over-alkylation generates bis-adducts (e.g., tert-butyl-N,N-bis-(3-chloro-2-hydroxypropyl)amine). This is suppressed by:

Q & A

Q. What are the standard synthetic routes for tert-Butyl (R)-(3-chloro-2-hydroxypropyl)carbamate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a chiral amine precursor. A common approach involves reacting (R)-3-chloro-2-hydroxypropylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. The reaction is conducted in anhydrous dichloromethane or THF under nitrogen to prevent hydrolysis. For analogs, coupling agents such as EDCI/HOBt have been employed to enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How can the structure and purity of the compound be confirmed?

- NMR spectroscopy (1H, 13C) is critical for verifying the carbamate backbone, chloro, and hydroxy groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .

- X-ray crystallography (using SHELX software) resolves absolute stereochemistry and crystal packing .

- Chiral HPLC or polarimetry ensures enantiomeric purity, particularly for the R-configuration .

Q. What are the key considerations for handling and storage?

Store the compound in a cool, dry environment (2–8°C) under inert atmosphere (argon/nitrogen) to prevent moisture absorption. Use PPE (gloves, goggles) and ensure adequate ventilation due to potential respiratory irritation, as noted in safety data for related carbamates .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during multi-step syntheses?

- Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation precursors) to retain the R-configuration.

- Monitor stereochemical integrity via intermediate characterization (e.g., optical rotation, chiral HPLC). Patents describe stereoselective steps using (R)-epichlorohydrin or resolved amino alcohols .

Q. What mechanistic insights explain contradictions in Boc protection/deprotection yields?

Variability in yields often arises from reaction conditions:

- Base strength : Stronger bases (e.g., DMAP) accelerate Boc activation but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

- Deprotection kinetics : Acidic cleavage (e.g., HCl/dioxane) follows first-order kinetics; monitor via TLC or in situ NMR to optimize reaction time .

Q. How do the chloro and hydroxy groups influence reactivity in downstream applications?

- The chloro group acts as a leaving group in SN2 reactions (e.g., nucleophilic substitution with amines or thiols).

- The hydroxy group can be protected (e.g., as a TBS ether) to prevent oxidation or undesired esterification. In organochlorides, steric and electronic effects dictate regioselectivity in cross-coupling reactions .

Q. What strategies resolve discrepancies in reported crystallographic data?

- Re-refinement of diffraction data using updated SHELX parameters (e.g., TWIN/BASF commands for twinned crystals).

- Validate hydrogen bonding networks and torsion angles against computational models (DFT). Cross-reference with analogous carbamates in crystallographic databases .

Methodological Troubleshooting

Q. Low yields during Boc protection: Causes and solutions?

- Cause : Moisture contamination hydrolyzes Boc anhydride.

- Solution : Use rigorously anhydrous solvents and molecular sieves.

- Alternative : Switch to Boc-OSu (N-hydroxysuccinimide active ester), which is less moisture-sensitive .

Unexpected byproducts in chloro-substitution reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.